Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate consists of a benzyl group attached to a piperidine ring, which is further connected to a bromoethyl group . The empirical formula is C13H16BrNO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate include a refractive index of n20/D 1.5590 (lit.) and a density of 1.374 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Method of Application
The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors. The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Results or Outcomes
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Illicit Fentanyl Manufacture
“Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate” could potentially be used as a precursor in the illicit manufacture of fentanyl, a powerful synthetic opioid .
Method of Application
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .
Results or Outcomes
Fentanyl is one of the major contributing drugs to the opioid crisis in North America. The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Synthesis of Biologically Active Piperidines
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Method of Application
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .
Results or Outcomes
This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Safety And Hazards
properties
IUPAC Name |
benzyl 4-(2-bromoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTTXMHWNBHMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCBr)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453616 |
Source
|
Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
CAS RN |
566905-89-3 |
Source
|
Record name | Benzyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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